molecular formula C10H10FNO B1442824 6-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1195255-07-2

6-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B1442824
M. Wt: 179.19 g/mol
InChI Key: NRKLSBFOEQCVJT-UHFFFAOYSA-N
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Patent
US08691804B2

Procedure details

To a stirred solution of 6-fluoro-3,4-dihydroisoquinolin-1(2H)-one (102 mg, 0.62 mmol) in THF (5 ml) was added NaH (49 mg of a 60% dispersion in mineral oil, 1.23 mmol) giving a thick white precipitate. After 30 minutes, methyl iodide (76 μl, 1.23 mmol) was added and the reaction was heated at 50° C. for 1 hour. Complete conversion was observed by TLC and the reaction was concentrated, diluted with dichloromethane (30 ml), washed with saturated NaHCO3 (15 ml), dried (MgSO4), filtered and concentrated in vacuo. The residue was purified by FCC (using a gradient of eluents 1:1 Hexane/EtOAc to EtOAc) to provide the title compound as colourless oil (106 mg, 96%).
Quantity
102 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
76 μL
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[NH:7][CH2:6][CH2:5]2.[H-].[Na+].[CH3:15]I>C1COCC1>[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[N:7]([CH3:15])[CH2:6][CH2:5]2 |f:1.2|

Inputs

Step One
Name
Quantity
102 mg
Type
reactant
Smiles
FC=1C=C2CCNC(C2=CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
76 μL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
giving a thick white precipitate
CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated
ADDITION
Type
ADDITION
Details
diluted with dichloromethane (30 ml)
WASH
Type
WASH
Details
washed with saturated NaHCO3 (15 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by FCC (

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C=C2CCN(C(C2=CC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 106 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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